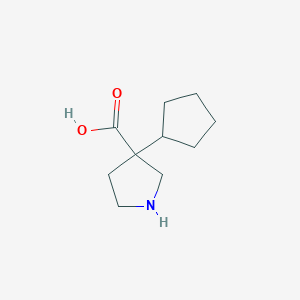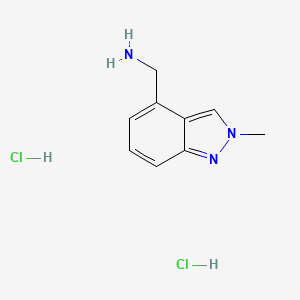
Potassium trifluoro(4-propanoylphenyl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(4-propanoylphenyl)boranuide is an organoboron compound that has gained attention in the field of synthetic chemistry. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a propanoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-propanoylphenyl)boranuide typically involves the reaction of 4-propanoylphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
4-propanoylphenylboronic acid+KF+HBF4→Potassium trifluoro(4-propanoylphenyl)boranuide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(4-propanoylphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce boronates or boranes.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(4-propanoylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of potassium trifluoro(4-propanoylphenyl)boranuide involves the activation of the trifluoroborate group, which facilitates its participation in various chemical reactions. The compound acts as a nucleophile in cross-coupling reactions, where it forms a bond with an electrophilic partner, typically an aryl or alkyl halide. The reaction proceeds through a palladium-catalyzed pathway, involving oxidative addition, transmetalation, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 4-formylphenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-propanoylphenyl)boranuide is unique due to the presence of the propanoyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Eigenschaften
Molekularformel |
C9H9BF3KO |
|---|---|
Molekulargewicht |
240.07 g/mol |
IUPAC-Name |
potassium;trifluoro-(4-propanoylphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 |
InChI-Schlüssel |
FEVJFCMZDPUTJM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=C(C=C1)C(=O)CC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



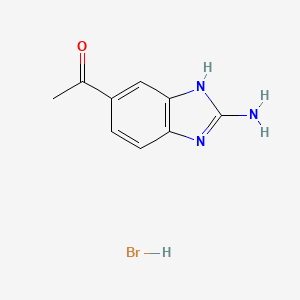
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)
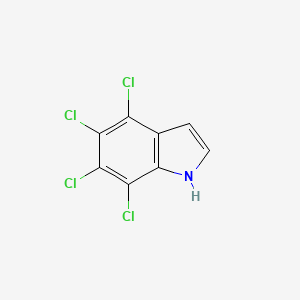
![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
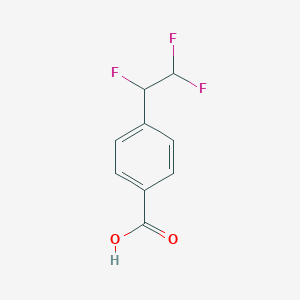
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)

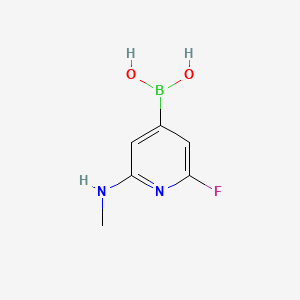
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B13467182.png)
